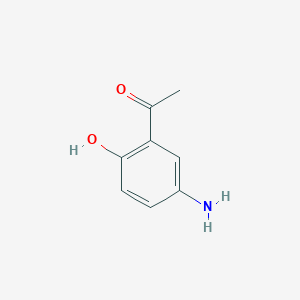
1-(5-Amino-2-hydroxyphenyl)ethanon
Übersicht
Beschreibung
1-(5-Amino-2-hydroxyphenyl)ethanone, also known as 1-(5-Amino-2-hydroxyphenyl)ethanone, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Amino-2-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quorum-Sensing-Inhibitor
1-(5-Amino-2-hydroxyphenyl)ethanon wurde als ein Inhibitor der Quorum-Sensing-Aktivität gegen Pseudomonas aeruginosa nachgewiesen . Quorum Sensing (QS) ist ein System aus Reiz und Reaktion, das mit der Populationsdichte korreliert. Viele Bakterienarten nutzen Quorum Sensing, um die Genexpression in Abhängigkeit von der Dichte ihrer lokalen Population zu koordinieren . Diese Verbindung kann die Sekretion von Acyl-Homoserin-Lactonen und Virulenzfaktoren in Pseudomonas aeruginosa PAO1 unterdrücken .
Antioxidative-Enzym-Aktivitäts-Inhibitor
Diese Verbindung kann die Aktivität von antioxidativen Enzymen hemmen und so den oxidativen Stress verstärken . Oxidativer Stress ist ein Ungleichgewicht zwischen freien Radikalen und Antioxidantien in Ihrem Körper. Freie Radikale sind sauerstoffhaltige Moleküle mit einer ungeraden Anzahl von Elektronen. Die Fähigkeit von Antioxidantien, mit freien Radikalen zu interagieren, kann die potenzielle Schädigung von Zellen verhindern .
Virulenzreduktion
Es wurde festgestellt, dass die Verbindung die Virulenz von P. aeruginosa . Virulenz ist die Fähigkeit eines Pathogens oder Mikroorganismus, einen Wirt zu infizieren oder zu schädigen. Im Zusammenhang mit Gen-für-Gen-Systemen, häufig bei Pflanzen, bezieht sich Virulenz auf die Fähigkeit eines Pathogens, einen resistenten Wirt zu infizieren .
Stoffwechselstörung
This compound kann eine Störung des QS-Systems verursachen, indem es die Expression von QS-bezogenen Genen unterdrückt . Dieses gestörte QS-System kann den Aminosäure- und Nukleotidstoffwechsel durch verstärkten oxidativen Stress beeinflussen .
Organische Synthese
Es ist ein Derivat von Phenol und wird häufig in der organischen Synthese verwendet. Organische Synthese ist eine Methode zur Herstellung organischer Verbindungen. Es ist eine Wissenschaft, die auf einer Reihe von Prinzipien basiert, die es einem Chemiker ermöglichen, einfache, kommerziell erhältliche Ausgangsstoffe in eine Vielzahl komplexer und vielfältiger Strukturen umzuwandeln.
Chromatographiereaktiv
<a data-citationid="
Wirkmechanismus
Target of Action
The primary target of 1-(5-Amino-2-hydroxyphenyl)ethanone is the quorum sensing (QS) system in bacteria, specifically in Pseudomonas aeruginosa . The QS system is a mechanism that allows bacteria to coordinate their behavior based on their population density .
Mode of Action
1-(5-Amino-2-hydroxyphenyl)ethanone acts as a quorum sensing (QS) inhibitor . When exposed to this compound at sub-minimum inhibitory concentrations, the secretion of acyl-homoserine lactones and virulence factors in Pseudomonas aeruginosa is notably suppressed . This compound also suppresses the expressions of QS-related genes, creating a disturbance in the QS system .
Biochemical Pathways
The disturbance in the QS system caused by 1-(5-Amino-2-hydroxyphenyl)ethanone results in the inhibited activity of antioxidant enzymes, leading to enhanced oxidative stress . This oxidative stress impacts the amino acid and nucleotide metabolism of the bacteria .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp3a4 inhibitor
Result of Action
The action of 1-(5-Amino-2-hydroxyphenyl)ethanone leads to a reduction in the virulence of Pseudomonas aeruginosa . The compound’s impact on the bacteria’s metabolism and oxidative stress levels attenuates the bacteria’s virulence, as shown in a vegetable infection assay .
Action Environment
It is known that the compound is a yellow solid and should be stored in a refrigerator . These characteristics suggest that the compound’s action, efficacy, and stability may be affected by factors such as light exposure and temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHPBDGZHWKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379462 | |
| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50-80-6 | |
| Record name | 2-Acetyl-4-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-amino-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


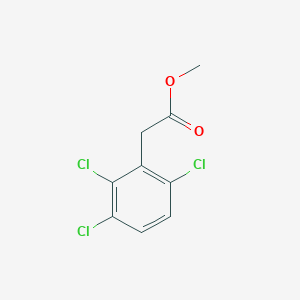


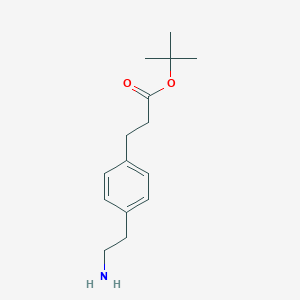

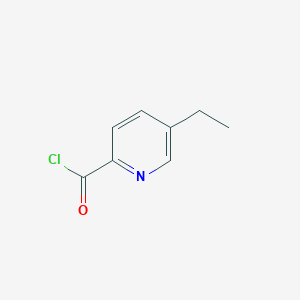
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
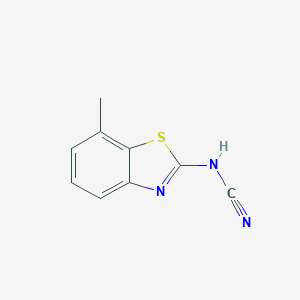
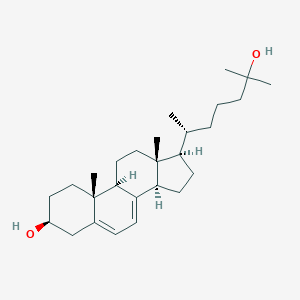

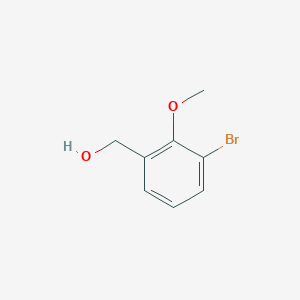
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
